molecular formula C28H35Br3N2O2S B15211322 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide CAS No. 457068-87-0

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide

Cat. No.: B15211322
CAS No.: 457068-87-0
M. Wt: 703.4 g/mol
InChI Key: MUEOTPJKOQKAHR-UHFFFAOYSA-N
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Description

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide is a complex organic compound that features a quinoline core substituted with a tribromomethyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Tribromomethyl Group: The tribromomethyl group can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoline derivative with benzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tribromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in polar solvents.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dodecyl-N-(3-bromomethyl)quinolin-6-yl)benzenesulfonamide
  • 4-Dodecyl-N-(3-chloromethyl)quinolin-6-yl)benzenesulfonamide
  • 4-Dodecyl-N-(3-fluoromethyl)quinolin-6-yl)benzenesulfonamide

Uniqueness

4-Dodecyl-N-(3-(tribromomethyl)quinolin-6-yl)benzenesulfonamide is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and potential biological activity compared to its mono- or di-halogenated analogs. This makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

CAS No.

457068-87-0

Molecular Formula

C28H35Br3N2O2S

Molecular Weight

703.4 g/mol

IUPAC Name

4-dodecyl-N-[3-(tribromomethyl)quinolin-6-yl]benzenesulfonamide

InChI

InChI=1S/C28H35Br3N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-16-26(17-14-22)36(34,35)33-25-15-18-27-23(20-25)19-24(21-32-27)28(29,30)31/h13-21,33H,2-12H2,1H3

InChI Key

MUEOTPJKOQKAHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC(=CN=C3C=C2)C(Br)(Br)Br

Origin of Product

United States

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